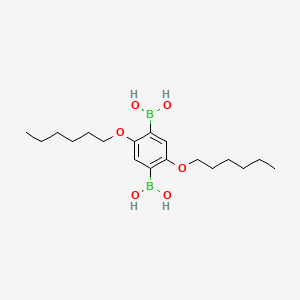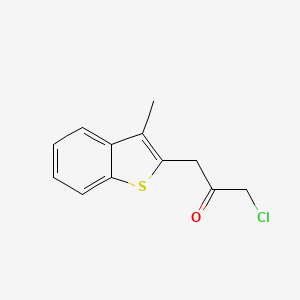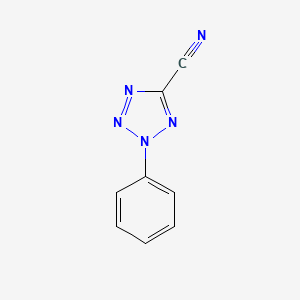
2-Phenyltetrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyltetrazole-5-carbonitrile is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and a nitrile group at the 5-position. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, materials science, and other fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrazole-5-carbonitrile typically involves the cycloaddition reaction of organic azides with nitriles. One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate under acidic conditions . The reaction is usually carried out at elevated temperatures (80-95°C) to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amino-tetrazoles.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-Phenyltetrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Mechanism of Action
The mechanism of action of 2-Phenyltetrazole-5-carbonitrile involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects . The compound’s ability to stabilize negative charges through resonance also plays a crucial role in its biological activity .
Comparison with Similar Compounds
5-Phenyltetrazole: Similar structure but lacks the nitrile group.
2-Phenyl-1H-tetrazole: Similar structure but with different substitution patterns.
Uniqueness: 2-Phenyltetrazole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
78984-92-6 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-phenyltetrazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-8-10-12-13(11-8)7-4-2-1-3-5-7/h1-5H |
InChI Key |
HCMVWOFRTNUXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


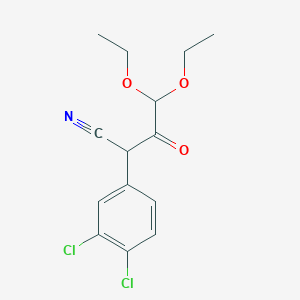
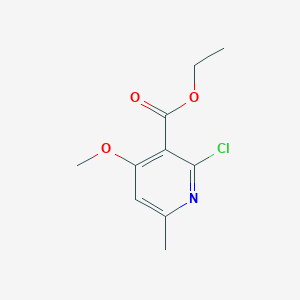
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
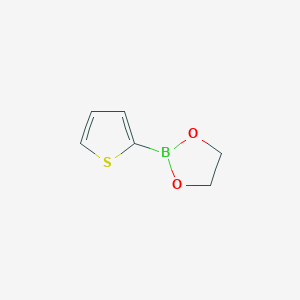
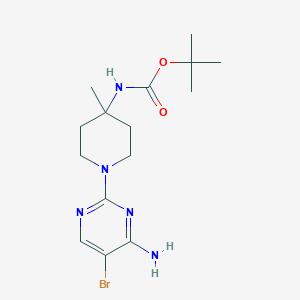
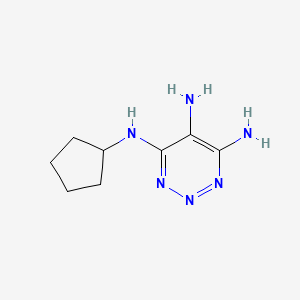

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
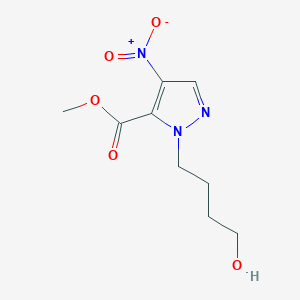
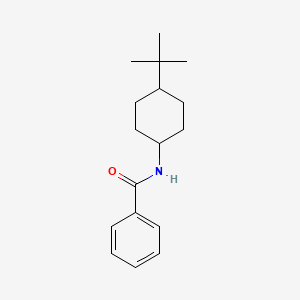
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
